molecular formula C17H20ClNO B1385523 N-[3-(2-Chlorophenyl)propyl]-3-ethoxyaniline CAS No. 1040685-80-0

N-[3-(2-Chlorophenyl)propyl]-3-ethoxyaniline

Cat. No.: B1385523
CAS No.: 1040685-80-0
M. Wt: 289.8 g/mol
InChI Key: ZZBNPGLZYQNRTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-[3-(2-Chlorophenyl)propyl]-3-ethoxyaniline typically involves the reaction of 2-chlorophenylpropylamine with 3-ethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

N-[3-(2-Chlorophenyl)propyl]-3-ethoxyaniline undergoes various chemical reactions, including:

Scientific Research Applications

N-[3-(2-Chlorophenyl)propyl]-3-ethoxyaniline is widely used in scientific research, particularly in the field of proteomics. It is used as a biochemical tool to study protein interactions and functions. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents. The compound’s unique structure allows it to interact with various biological targets, making it valuable for research in drug discovery and development .

Mechanism of Action

The mechanism of action of N-[3-(2-Chlorophenyl)propyl]-3-ethoxyaniline involves its interaction with specific molecular targets in the body. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved. The exact molecular targets and pathways may vary, but the compound’s ability to modulate protein function is a key aspect of its mechanism of action .

Comparison with Similar Compounds

N-[3-(2-Chlorophenyl)propyl]-3-ethoxyaniline can be compared with other similar compounds, such as N-[3-(2-Chlorophenyl)propyl]-3-(2-methoxyethoxy)-aniline. Both compounds share a similar core structure but differ in their substituents, which can lead to differences in their chemical properties and biological activities. The presence of the ethoxy group in this compound makes it unique and may contribute to its specific interactions and effects .

Properties

IUPAC Name

N-[3-(2-chlorophenyl)propyl]-3-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-2-20-16-10-5-9-15(13-16)19-12-6-8-14-7-3-4-11-17(14)18/h3-5,7,9-11,13,19H,2,6,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBNPGLZYQNRTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NCCCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.